molecular formula C6H9Br2N3O B6172130 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide CAS No. 2445792-73-2

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide

Cat. No. B6172130
CAS RN: 2445792-73-2
M. Wt: 299
InChI Key:
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Description

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is a chemical compound with the CAS Number: 2445792-73-2 . It has a molecular weight of 298.96 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide . The InChI code is 1S/C6H7N3O.2BrH/c10-6-1-4-2-7-3-5(4)8-9-6;;/h1,7H,2-3H2,(H,9,10);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide involves the reaction of 2,3-dichloropyridazine with 2-aminopyridine followed by cyclization and bromination.", "Starting Materials": [ "2,3-dichloropyridazine", "2-aminopyridine", "sodium hydroxide", "hydrobromic acid", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dichloropyridazine and 2-aminopyridine in ethanol.", "Step 2: Add sodium hydroxide to the mixture and heat at reflux for several hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in acetic acid and heat at reflux for several hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Dissolve the precipitate in hydrobromic acid and heat at reflux for several hours.", "Step 7: Cool the mixture and filter the precipitate.", "Step 8: Dry the precipitate to obtain 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide." ] }

CAS RN

2445792-73-2

Product Name

5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide

Molecular Formula

C6H9Br2N3O

Molecular Weight

299

Purity

95

Origin of Product

United States

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